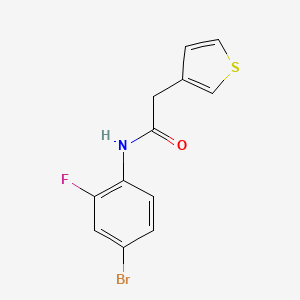

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

描述

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-bromo-2-fluorophenyl group and a thiophen-3-yl moiety linked via an acetamide bridge. Its molecular formula is C₁₂H₁₀BrFNO₂S, with a molar mass of 338.17 g/mol . Thiophene-containing compounds are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

属性

分子式 |

C12H9BrFNOS |

|---|---|

分子量 |

314.18 g/mol |

IUPAC 名称 |

N-(4-bromo-2-fluorophenyl)-2-thiophen-3-ylacetamide |

InChI |

InChI=1S/C12H9BrFNOS/c13-9-1-2-11(10(14)6-9)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16) |

InChI 键 |

LOZREBNAVLJMHC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)CC2=CSC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Formation of the Acetamide Linkage: This can be achieved by reacting 4-bromo-2-fluoroaniline with thiophene-3-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

化学反应分析

Types of Reactions

Substitution Reactions: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can oxidize the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Reduction Products: Reduction can yield thiol derivatives.

科学研究应用

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action would depend on its specific biological target. Generally, compounds like N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide might interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Acetamide Cores

Key Compounds :

N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide ():

- Structure : Lacks the 2-fluoro substituent on the phenyl ring.

- Activity : Demonstrates antimycobacterial activity, with derivatives showing inhibition against Mycobacterium tuberculosis .

- Physicochemical Data : Bond lengths in the acetamide region (C1–C2: 1.501 Å, N1–C2: 1.347 Å) differ slightly from the title compound due to halogen substitution .

N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide ():

- Structure : Contains a trifluoromethyl group instead of fluorine.

- Impact : The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the title compound’s fluorine substituent.

Application: Likely targets enzymatic pathways due to its triazole moiety.

Structural Comparison Table :

Functional Analogues with Sulfonamide and Thiomorpholine Groups

Compounds in and incorporate sulfonamide and thiomorpholine-sulfonyl groups, modifying solubility and target interactions:

2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (K306) ():

- Structure : Combines sulfonamide and thiomorpholine groups.

- Activity : Acts as a SHIP1 activator (phosphatase modulator), with a melting point of 177–180°C .

- Comparison : The sulfonamide group increases polarity, contrasting with the title compound’s halogenated phenyl group.

N-[2-Methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]-2-(phenylformamido)acetamide (72) ():

- Structure : Features a phenylformamido substituent.

- Physicochemical Data : Melting point >200°C; characterized by IR and NMR spectroscopy .

Activity-Based Comparison :

Crystallographic and Spectroscopic Comparisons

- Bond Lengths : The title compound’s acetamide bond lengths (C1–C2: ~1.50 Å) align with derivatives like N-(4-chlorophenyl)acetamide but differ from trifluoromethyl-substituted analogues (C1–C2: 1.53 Å) due to electronic effects .

- Spectroscopic Data : Similar compounds (e.g., ) show distinct ¹H NMR shifts for thiophene protons (δ 6.8–7.5 ppm), aiding structural differentiation .

生物活性

N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is a synthetic compound notable for its unique structural characteristics, which include a brominated and fluorinated phenyl group attached to an acetamide moiety, alongside a thiophene ring. This compound is part of a broader class of thiophene derivatives recognized for their diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : CHBrFNOS

- Molecular Weight : Approximately 314.18 g/mol

- IUPAC Name : N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

Biological Activity Overview

The biological activity of N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit:

- Anti-inflammatory Properties

- Anticancer Activity

- Antimicrobial Effects

The presence of halogen substituents (bromine and fluorine) may enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity .

The mechanism of action involves the compound's interaction with specific molecular targets. The halogen atoms can enhance binding affinity to certain enzymes or receptors, thereby influencing their activity. Studies have shown that compounds with similar structures can disrupt cellular processes, leading to apoptosis in cancer cells and inhibition of bacterial growth .

1. Antimicrobial Activity

In vitro studies have demonstrated that N-(4-bromo-2-fluorophenyl)-2-(thiophen-3-yl)acetamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, with the compound outperforming standard antibiotics in certain assays .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of MCF7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| HeLa (Cervical) | 20.0 |

3. Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications in the thiophene ring and the substitution patterns on the phenyl group significantly influence the biological activity of related compounds. The incorporation of electron-withdrawing groups at specific positions enhances antimicrobial and anticancer activities .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。